![molecular formula C10H10N4O2 B1522616 N-(3-acetylphenyl)-2-azidoacetamide CAS No. 1248994-84-4](/img/structure/B1522616.png)
N-(3-acetylphenyl)-2-azidoacetamide
Overview
Description
Scientific Research Applications
Antimicrobial Agent Development
N-(3-acetylphenyl)-2-azidoacetamide: may serve as a precursor in synthesizing sulfonamide compounds, which have been extensively studied for their antimicrobial properties . These compounds can inhibit the growth of various bacteria, including Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus . The development of new antimicrobial agents is crucial in the fight against antibiotic-resistant strains.
Molecular Docking Studies
The compound’s potential to bind with bacterial enzymes or proteins can be explored through molecular docking studies. This computational approach helps in understanding the interaction between the compound and target molecules, which is essential for designing drugs with high specificity and efficacy .
Chemical Synthesis of Sulfonamides
N-(3-acetylphenyl)-2-azidoacetamide: could be utilized in the chemical synthesis of various sulfonamide derivatives. These derivatives have a wide range of applications in medicinal chemistry, including as antimalarial, anticancer agents, and protease inhibitors .
Agricultural Applications
Sulfonamide compounds derived from N-(3-acetylphenyl)-2-azidoacetamide might be used in agriculture due to their antifungal and herbicidal properties. This could lead to the development of new pesticides and fungicides that are more effective and environmentally friendly .
properties
IUPAC Name |
N-(3-acetylphenyl)-2-azidoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7(15)8-3-2-4-9(5-8)13-10(16)6-12-14-11/h2-5H,6H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGYJTGMOQPBHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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